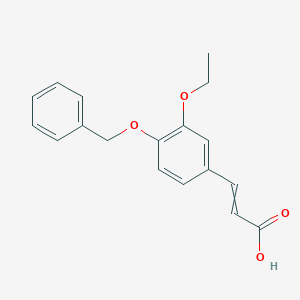

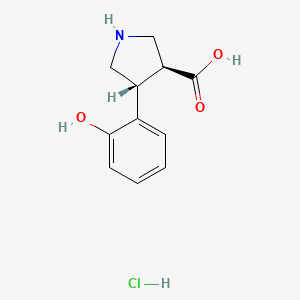

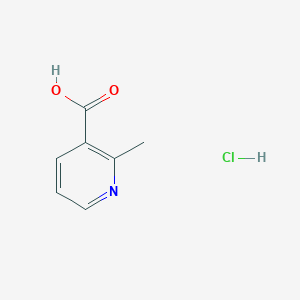

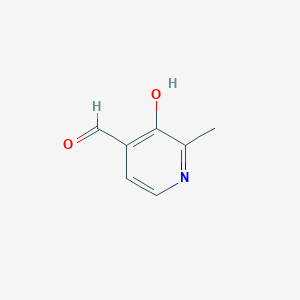

5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Descripción general

Descripción

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body1.

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole1. Various synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes1.

Molecular Structure Analysis

The 1,2,4-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms. It is a part of many biologically active compounds and pharmaceuticals1.Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions due to their unique structure and properties. They are often used as building blocks in the synthesis of more complex compounds1.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. However, they generally have good stability and solubility due to the presence of the triazole ring1.

Aplicaciones Científicas De Investigación

Application 1: Drug Discovery

- Summary of the Application: 1,2,4-Triazole-containing compounds, such as “5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- Methods of Application: These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

- Results or Outcomes: Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

Application 2: Antimicrobial Activity

- Summary of the Application: The discovery of new antifungals and antimicrobials to overcome resistance has always been a crucial topic for sustainable world health . Sulfur-containing triazole heterocycles derivatives have shown greater interest due to their valuable applications .

- Methods of Application: The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate. After that, a condensation reaction with different aldehydes was conducted to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid to prepare desired compounds .

- Results or Outcomes: All the synthesized compounds were confirmed by their melting point, FTIR, 1H-NMR, and 13C-NMR spectra, elemental analysis was determined for their antimicrobial activity by using a simple susceptibility screening test with agar-well diffusion. Few compounds showed promising activity against bacteria and yeast-like fungi .

Application 3: Organic Catalysts

- Summary of the Application: 1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

- Methods of Application: The synthesis of these scaffolds exhibits biological activity. Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

- Results or Outcomes: The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Application 4: Antifungal Activity

- Summary of the Application: The discovery of new antifungals to overcome resistance has always been a crucial topic for sustainable world health . Since sulfur-containing triazole heterocycles derivatives have shown greater interest due to their valuable applications, we reported herein, the synthesis of some mercaptotriazole derivatives to discover underlying structural requirements for antifungal activity .

- Methods of Application: Firstly, the benzoic acid hydrazide was synthesized. Then it was reacted with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt. Then the basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate .

- Results or Outcomes: Few compounds showed promising activity against yeast-like fungi .

Application 5: Organic Synthesis

- Summary of the Application: 1,2,4-Triazoles are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

- Methods of Application: The synthesis of these scaffolds exhibits biological activity. Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

- Results or Outcomes: The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Application 6: Antimicrobial Activity

- Summary of the Application: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives proved promising antimicrobial activities .

- Methods of Application: Firstly, the benzoic acid hydrazide was synthesized. Then it was reacted with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt. Then the basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate .

- Results or Outcomes: Few compounds showed promising activity against bacteria and yeast-like fungi .

Safety And Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can also vary widely depending on the specific compound. However, like all chemicals, they should be handled with care to avoid potential health risks1.

Direcciones Futuras

The future of 1,2,4-triazole research is promising, with ongoing efforts to discover new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates1.

Please note that this information is general and may not apply specifically to “5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione”. For more specific information, further research would be needed.

Propiedades

IUPAC Name |

5-phenyl-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-11-6-12(10-4-2-1-3-5-10)14(13(19)7-11)17-9-15-8-16-17/h1-5,8-9,12,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHERVNGKLVPCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377245 | |

| Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione | |

CAS RN |

886361-84-8 | |

| Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.